
Ulithiacyclamide
Descripción general
Descripción
4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19.12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone, also known as Ulithiacyclamide, is a complex organic compound with a molecular formula of C₃₂H₄₂N₈O₆S₄ and a molecular weight of 762.986 g/mol . This compound is characterized by its intricate hexacyclic structure, which includes multiple heteroatoms such as oxygen, sulfur, and nitrogen.
Métodos De Preparación
The synthesis of 4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[1313412,51912116,19123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone involves multiple steps, each requiring specific reaction conditions
Análisis De Reacciones Químicas
4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19.12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry and biology In chemistry, it is used as a model compound for studying complex organic reactions and mechanismsAdditionally, it may have industrial applications in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19.12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone involves its interaction with specific molecular targets and pathways. The compound’s multiple heteroatoms and functional groups allow it to engage in various interactions, potentially affecting biological processes at the molecular level. detailed studies on its mechanism of action are limited .
Comparación Con Compuestos Similares
When compared to similar compounds, 4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19.12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone stands out due to its unique hexacyclic structure and the presence of multiple heteroatoms. Similar compounds include other complex organic molecules with multiple rings and heteroatoms, such as bacteriohopanetetrol . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and characterizing Ulithiacyclamide from marine symbionts?
- Methodological Answer : Isolation typically involves freeze-drying biological samples, followed by partitioning using solid-phase extraction (e.g., Sep-Pak C18). Subsequent purification employs open-column chromatography (e.g., Silica gel 60) and reversed-phase HPLC (e.g., COSMOSIL 5C18-AR-II). Structural confirmation is achieved via LC-MS for molecular weight determination and comparison with published data (e.g., m/z 763 for this compound) . For reproducibility, detailed protocols must specify solvent gradients, column parameters, and calibration standards, as outlined in rigorous experimental reporting guidelines .
Q. How is the structural elucidation of this compound validated using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D/2D experiments) and high-resolution mass spectrometry (HR-MS) are critical for resolving cyclic peptide structures. Cross-referencing spectral data (e.g., chemical shifts, coupling constants) with literature values ensures accuracy. For novel derivatives, X-ray crystallography may be required to confirm stereochemistry. Researchers must document raw data and statistical confidence intervals (e.g., signal-to-noise ratios) to support claims .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing this compound yield during isolation?
- Methodological Answer : Yield optimization requires systematic testing of extraction solvents (e.g., methanol vs. acetone), gradient elution profiles, and stationary phases. Fraction collection should be guided by real-time LC-MS monitoring to target specific m/z ranges. Statistical tools like Design of Experiments (DoE) can identify interactions between variables (e.g., pH, temperature). Researchers should validate reproducibility across multiple biological replicates and report yield variability as part of error analysis .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in sample purity, assay conditions (e.g., cell lines, incubation times), or quantification methods. To address this:
Standardize bioassays : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and include positive controls (e.g., doxorubicin).
Quantify purity : Employ HPLC-UV/ELSD to confirm compound integrity (>95% purity).
Meta-analysis : Compare dose-response curves and IC50 values across studies, adjusting for methodological variations. Transparency in reporting raw data and statistical limitations (e.g., small sample sizes) is essential .
Q. What strategies ensure reproducibility in this compound synthesis or isolation protocols?
- Methodological Answer : Reproducibility hinges on:
- Detailed documentation : Specify instrument models (e.g., Agilent 1260 HPLC), column lot numbers, and buffer compositions.
- Data sharing : Deposit raw chromatograms and spectral data in public repositories (e.g., Zenodo).
- Inter-laboratory validation : Collaborate with independent labs to replicate key steps, using blinded samples to minimize bias. Ethical reporting mandates acknowledging deviations from original protocols .
Q. How should researchers design studies to investigate this compound’s mechanism of action?
- Methodological Answer : A multi-omics approach integrates:
Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
Proteomics : SILAC labeling to quantify protein interaction networks.
Metabolomics : LC-MS/MS to map metabolic pathway disruptions.
Experimental controls must include vehicle-treated samples and CRISPR-based gene knockouts to validate target specificity. Statistical rigor requires power analysis to determine sample sizes and correction for multiple hypothesis testing (e.g., Benjamini-Hochberg) .
Q. Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?
- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curve) are standard for IC50/EC50 calculations. Use software like GraphPad Prism to fit data, reporting goodness-of-fit metrics (e.g., R², RMSE). For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Replicate experiments (n ≥ 3) and include confidence intervals to quantify uncertainty .
Q. How can researchers address limitations in this compound’s bioavailability studies?
- Methodological Answer : Bioavailability challenges (e.g., poor solubility) require:
- Formulation optimization : Test nanoparticle encapsulation or prodrug derivatives.
- In vivo models : Use pharmacokinetic studies in rodents, measuring plasma half-life via LC-MS/MS.
- Computational modeling : Predict absorption properties using tools like SwissADME. Limitations (e.g., species-specific metabolism) must be explicitly discussed in the context of translational relevance .
Q. Ethical and Reporting Standards
Q. What ethical guidelines apply to the use of marine organisms in this compound research?
- Methodological Answer : Compliance with the Nagoya Protocol ensures ethical sourcing of symbiotic organisms. Researchers must obtain permits for specimen collection and disclose environmental impact assessments. For cell-based assays, follow institutional animal care guidelines (e.g., IACUC approval for invertebrate models) .
Q. How should conflicting data on this compound’s ecological roles be addressed in publications?
- Methodological Answer : Use a balanced discussion framework:
Compare methodologies (e.g., sampling depth, symbiont strain differences).
Highlight consensus areas (e.g., antioxidant properties).
Propose follow-up experiments (e.g., metatranscriptomics of host-symbiont interactions).
Transparent reporting of null results and unpublished data prevents publication bias .
Propiedades
IUPAC Name |
4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N8O6S4/c1-13(2)7-17-31-37-19(9-47-31)25(41)35-22-12-50-49-11-21(29-39-23(15(5)45-29)27(43)33-17)36-26(42)20-10-48-32(38-20)18(8-14(3)4)34-28(44)24-16(6)46-30(22)40-24/h9-10,13-18,21-24H,7-8,11-12H2,1-6H3,(H,33,43)(H,34,44)(H,35,41)(H,36,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFGKVPTHSJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N8O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00996353 | |
Record name | 4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octaazahexacyclo[13.13.4.1~2,5~.1~9,12~.1~16,19~.1~23,26~]hexatriaconta-2(36),6,9(35),11,13,16(34),20,23(33),25,27-decaene-6,13,20,27-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00996353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74847-09-9 | |
Record name | Ulithiacyclamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074847099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ulithiacyclamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octaazahexacyclo[13.13.4.1~2,5~.1~9,12~.1~16,19~.1~23,26~]hexatriaconta-2(36),6,9(35),11,13,16(34),20,23(33),25,27-decaene-6,13,20,27-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00996353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.